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molecular formula C9H11NO B3178721 2,4-Dimethylbenzamide CAS No. 73258-94-3

2,4-Dimethylbenzamide

Cat. No. B3178721
M. Wt: 149.19 g/mol
InChI Key: GWLFXUUYBRACSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04182881

Procedure details

Saturated with anhydrous ammonia, a solution of 50 g (0.3 mole) of 2,4-dimethylbenzoyl chloride and 500 ml of AR chloroform, while maintaining a temperature of 15°. Stirred for 20 min., then filtered, washed with cold distilled water and oven-dried at 60° to give 29.1 g, m.p. 184°-186°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6]>C(Cl)(Cl)Cl>[CH3:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([NH2:1])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
with cold distilled water
CUSTOM
Type
CUSTOM
Details
oven-dried at 60°
CUSTOM
Type
CUSTOM
Details
to give 29.1 g, m.p. 184°-186°

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC1=C(C(=O)N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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